molecular formula C11H12N2O2S B2897275 N-(2-Methylquinolin-6-yl)methanesulfonamide CAS No. 118679-14-4

N-(2-Methylquinolin-6-yl)methanesulfonamide

Cat. No. B2897275
Key on ui cas rn: 118679-14-4
M. Wt: 236.29
InChI Key: VKCLRNSQZIAQRL-UHFFFAOYSA-N
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Patent
US05055473

Procedure details

Methanesulphonyl chloride (6.2 ml) was added dropwise to a stirred solution of 6-amino-2-methylquinoline (12.5 g) in pyridine (100 ml) cooled to 5°. Stirring was continued for 17 hours at room temperature. The pyridine was then removed by evaporation in vacuo, the residue diluted with aqueous sodium bicarbonate, and extracted three times with methylene chloride. The combined organic extracts were combined, dried (MgSO4) and evaporated in vacuo to give the title compound, yield 13.0 g, m.p. 151°-153°.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[NH2:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[C:12]([CH3:17])[CH:11]=[CH:10]2>N1C=CC=CC=1>[CH3:1][S:2]([NH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[C:12]([CH3:17])[CH:11]=[CH:10]2)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
6.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
12.5 g
Type
reactant
Smiles
NC=1C=C2C=CC(=NC2=CC1)C
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5°
CUSTOM
Type
CUSTOM
Details
The pyridine was then removed by evaporation in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted three times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CS(=O)(=O)NC=1C=C2C=CC(=NC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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